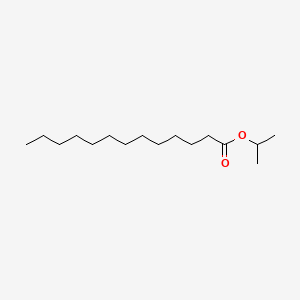
Isopropyl tridecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl tridecanoate is an ester compound formed from isopropyl alcohol and tridecanoic acid. It is a colorless, odorless liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties and ability to act as a solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl tridecanoate is typically synthesized through the esterification reaction between isopropyl alcohol and tridecanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
C13H27COOH+C3H8O→C16H32O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl tridecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isopropyl alcohol and tridecanoic acid.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to produce carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Isopropyl alcohol and tridecanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and reduced esters.
Applications De Recherche Scientifique
Isopropyl tridecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and as a lubricant in various industrial applications.
Mécanisme D'action
The mechanism of action of isopropyl tridecanoate primarily involves its ability to act as an emollient and solvent. It helps to soften and smooth the skin by forming a barrier that prevents moisture loss. In pharmaceutical applications, it can enhance the delivery of active ingredients by improving their solubility and absorption.
Comparaison Avec Des Composés Similaires
Isopropyl tridecanoate can be compared with other similar esters, such as:
Isopropyl myristate: Similar in structure but derived from myristic acid. It is also used as an emollient and solvent in cosmetics and pharmaceuticals.
Isopropyl palmitate: Derived from palmitic acid, it shares similar properties and applications but has a different fatty acid chain length.
Isopropyl stearate: Derived from stearic acid, it is used in similar applications but has a longer fatty acid chain, affecting its physical properties.
Conclusion
This compound is a versatile ester with numerous applications in various fields. Its unique properties make it valuable in industrial, cosmetic, and pharmaceutical formulations. Understanding its preparation, chemical reactions, and applications can help in leveraging its benefits in different scientific and industrial contexts.
Propriétés
| 28267-30-3 | |
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
propan-2-yl tridecanoate |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15(2)3/h15H,4-14H2,1-3H3 |
Clé InChI |
CZYGEVQQOCNIML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/no-structure.png)

